molecular formula C18H21N3O B6474405 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane CAS No. 2640963-69-3

2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane

Cat. No.: B6474405
CAS No.: 2640963-69-3
M. Wt: 295.4 g/mol
InChI Key: BTSDFQHOJXSISI-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[33]heptane is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions and ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. Advanced purification methods, such as column chromatography or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism by which 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific application and the biological system under study.

Comparison with Similar Compounds

  • 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride

  • 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid

  • Other spirocyclic compounds

Uniqueness: 2-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane stands out due to its unique combination of functional groups and structural features. This distinctiveness allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-8-16(19-20(13)2)17(22)21-11-18(12-21)9-15(10-18)14-6-4-3-5-7-14/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSDFQHOJXSISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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